![molecular formula C16H13N3O4S2 B2714821 Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate CAS No. 864941-32-2](/img/structure/B2714821.png)

Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate

Descripción general

Descripción

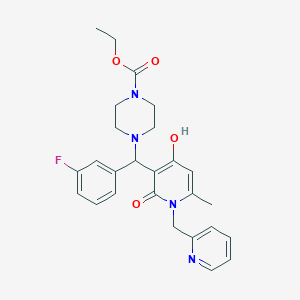

TCA1 es una molécula pequeña con una actividad significativa contra cepas de Mycobacterium tuberculosis resistentes a los fármacos y sensibles a los fármacos. Se descubrió durante un cribado de una gran colección de moléculas para su actividad inhibitoria contra cepas de Mycobacterium tuberculosis replicantes y no replicantes . TCA1 ha mostrado una actividad prometedora in vitro e in vivo, lo que lo convierte en un posible candidato para el desarrollo de nuevos fármacos antituberculosos .

Mecanismo De Acción

El mecanismo de acción de TCA1 implica la inhibición de la enzima decaprenilfosforil-β-D-ribosa 2'-epimerasa (DprE1) . Esta enzima cataliza la oxidación dependiente de FAD de decaprenilfosforil-β-D-ribosa, un paso crucial en la biosíntesis de arabinogalactano . Al inhibir DprE1, TCA1 interrumpe la síntesis de la pared celular micobacteriana, lo que lleva a la muerte de las bacterias . Los objetivos moleculares y las vías implicadas en este mecanismo hacen que TCA1 sea un candidato prometedor para el desarrollo de nuevos fármacos antituberculosos .

Métodos De Preparación

La síntesis de TCA1 implica el diseño y la síntesis de derivados de tiofeno-arilamida. La ruta sintética suele incluir la optimización de las dos cadenas laterales que flanquean el núcleo de tiofeno, lo que lleva a nuevos compuestos líderes con potente actividad antimicobacteriana y baja citotoxicidad . Las condiciones de reacción específicas y los métodos de producción industrial para TCA1 no se detallan ampliamente en la literatura disponible, pero el enfoque general implica estrategias de scaffold hopping basadas en la estructura .

Análisis De Reacciones Químicas

TCA1 experimenta diversas reacciones químicas, incluidas reacciones de oxidación y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen el dinucleótido de flavina y adenina (FAD) para las reacciones de oxidación . Los principales productos formados a partir de estas reacciones son derivados del andamiaje de tiofeno-arilamida, que conservan una potente actividad antimicobacteriana .

Aplicaciones Científicas De Investigación

TCA1 se ha estudiado ampliamente por su potencial como agente antituberculoso. Inhibe la enzima decaprenilfosforil-β-D-ribosa 2'-epimerasa (DprE1), que es crucial para la biosíntesis de la pared celular micobacteriana . Esta inhibición interrumpe la síntesis de arabinogalactano, un componente esencial de la pared celular micobacteriana, lo que lleva a la muerte de las bacterias . TCA1 ha mostrado eficacia en modelos de infección aguda y crónica de tuberculosis, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en el campo del descubrimiento de fármacos antituberculosos .

Comparación Con Compuestos Similares

TCA1 se compara con otros inhibidores de DprE1 como BTZ-043, Macozinona, OPC-167832 y TBA-7371 . Estos compuestos también se dirigen a la enzima DprE1 y han mostrado una actividad prometedora contra Mycobacterium tuberculosis . TCA1 es único en su estructura y mecanismo de acción, lo que lo convierte en una adición valiosa al arsenal de agentes antituberculosos . La comparación destaca el potencial de TCA1 como un tratamiento nuevo y eficaz para la tuberculosis .

Propiedades

IUPAC Name |

ethyl N-[2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNBJLXHBBZKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346165 | |

| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864941-32-2 | |

| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864941-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of TCA1?

A1: TCA1 primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis [].

Q2: How does TCA1 interact with DprE1?

A2: TCA1 acts as a non-covalent inhibitor of DprE1. Structural studies reveal that TCA1 binds to the active site of DprE1, forming key interactions with amino acid residues within the binding pocket [, ].

Q3: What are the downstream effects of TCA1 inhibiting DprE1?

A3: DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Inhibition of DprE1 by TCA1 disrupts this biosynthesis, ultimately leading to bacterial cell death [, ].

Q4: What is the molecular formula and weight of TCA1?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of TCA1.

Q5: Is there any spectroscopic data available for TCA1?

A5: The provided research excerpts do not offer any specific spectroscopic data for TCA1.

Q6: How stable is TCA1 under different conditions?

A6: While the excerpts don't detail specific stability data, they indicate that researchers have investigated the stability of TCA1 analogs in hepatocytes, suggesting efforts to assess its metabolic stability. Additionally, modifications to the TCA1 scaffold aimed to improve its properties, indirectly implying a focus on stability optimization [].

Q7: Does TCA1 possess any catalytic properties?

A7: TCA1 is primarily studied for its inhibitory activity against DprE1. There is no mention of TCA1 exhibiting catalytic properties in the provided research excerpts.

Q8: What are the primary applications of TCA1 in research?

A8: TCA1 serves as a valuable research tool for investigating:

- Novel anti-tuberculosis drug development: TCA1's potent antimycobacterial activity makes it a promising lead compound for developing new tuberculosis treatments [, ].

Q9: Have computational methods been employed in TCA1 research?

A9: Yes, researchers have utilized molecular docking studies and MM-GBSA calculations to investigate TCA1's interactions with DprE1. These computational approaches help visualize the binding mode and estimate the binding affinity of TCA1 and its analogs [].

Q10: What is known about the structure-activity relationship (SAR) of TCA1?

A10: Research highlights the importance of the two side chains flanking the thiophene core in TCA1 for its inhibitory activity. Modifications to these side chains have been explored to optimize potency, selectivity, and other drug-like properties [].

Q11: What are the formulation strategies for TCA1?

A11: The provided research excerpts do not delve into specific formulation strategies for TCA1.

Q12: What is the in vitro efficacy of TCA1 against Mycobacterium tuberculosis?

A14: TCA1 exhibits potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.02 to 0.24 μg/mL [].

Q13: Has TCA1 shown efficacy in in vivo models of tuberculosis?

A15: Yes, a representative TCA1 analog (compound 25a) displayed significant bactericidal activity in an acute mouse model of tuberculosis [].

Q14: Are there any known resistance mechanisms to TCA1?

A16: While the excerpts don't mention specific resistance mechanisms to TCA1, they highlight the identification of a DprE1 resistant mutant (Y314C) that exhibits reduced sensitivity to TCA1 derivatives []. This finding underscores the need for continuous monitoring and development of new analogs to counter potential resistance.

Q15: What is the toxicity profile of TCA1?

A17: Research indicates that TCA1 analogs generally exhibit low cytotoxicity. One study showed no significant toxicity of a potent analog against the human cell line HepG2 [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2714742.png)

![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)

![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide](/img/structure/B2714747.png)

![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)

![4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2714754.png)

![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2714756.png)

![2-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2714759.png)